

GSK2818713 selectivity against other histone methyltransferases

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Compound of Interest

Compound Name: GSK2818713

Cat. No.: B12426424

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GSK2818713: Not a Histone Methyltransferase Inhibitor

A comprehensive review of available scientific literature reveals that **GSK2818713** is not a histone methyltransferase inhibitor. Instead, it is identified as a potent and broad-genotype inhibitor of the Hepatitis C Virus (HCV) NS5A replication complex.^[1] This fundamental difference in its mechanism of action means that a comparison of its selectivity against histone methyltransferases is not applicable.

The initial request to create a comparison guide for **GSK2818713**'s selectivity against other histone methyltransferases is based on a misunderstanding of the compound's primary biological target.

Understanding GSK2818713's Actual Target and Mechanism

GSK2818713 is a novel biphenylene scaffold-based compound developed for the treatment of Hepatitis C.^[1] Its antiviral activity is achieved by targeting the NS5A protein, a critical component of the HCV replication complex. By inhibiting NS5A, **GSK2818713** effectively disrupts the virus's ability to replicate its RNA genome, thereby halting the progression of the infection.^[1]

The development and characterization of **GSK2818713** have focused on its efficacy against various HCV genotypes and its pharmacokinetic properties as an antiviral agent.[1] There is no published evidence to suggest that **GSK2818713** has been designed, tested, or found to have any significant inhibitory activity against the family of histone methyltransferases.

The Importance of Target Specificity in Drug Development

Histone methyltransferases are a distinct class of enzymes that play a crucial role in epigenetic regulation by adding methyl groups to histone proteins. This process influences gene expression and various cellular functions. Inhibitors of histone methyltransferases are being actively investigated for their potential in treating diseases such as cancer.

The selectivity of a drug candidate is a critical aspect of its development, ensuring that it interacts with its intended target with high affinity while minimizing off-target effects that could lead to toxicity or unwanted side effects. A comparison of selectivity is therefore only meaningful when comparing compounds that act on the same class of targets.

In conclusion, as **GSK2818713**'s established biological target is the HCV NS5A protein and not histone methyltransferases, a guide comparing its selectivity against the latter cannot be provided. Researchers and scientists interested in **GSK2818713** should focus on literature pertaining to its role as an antiviral agent for Hepatitis C.

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References

- 1. GSK2818713, a Novel Biphenylene Scaffold-Based Hepatitis C NS5A Replication Complex Inhibitor with Broad Genotype Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
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